molecular formula C21H26ClFN6O B5576254 4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine

4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine

Cat. No.: B5576254
M. Wt: 432.9 g/mol
InChI Key: AYOFPGWRBLDNNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine is a useful research compound. Its molecular formula is C21H26ClFN6O and its molecular weight is 432.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 432.1840653 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

  • Synthesis and Evaluation for Lung Cancer : A study highlighted the synthesis of compounds related to this chemical structure and their testing against various human cancer cell lines, including lung, breast, and CNS cancer. The compounds showed anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).

Antibacterial Properties

  • Synthesis and Antibacterial Evaluation : A study synthesized a series of pyridobenzothiazine acid derivatives and evaluated their in vitro antibacterial activity. These compounds displayed potent antibacterial activities against Gram-positive and Gram-negative pathogens (Cecchetti et al., 1987).

In Vitro Antiproliferative Activity

  • Evaluation Against Human Cancer Cell Lines : Research into the synthesis of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives showed that some compounds exhibited good antiproliferative activity against various human cancer cell lines (Mallesha et al., 2012).

Anti-Inflammatory and Analgesic Agents

  • Synthesis for Anti-Inflammatory and Analgesic Use : Novel compounds derived from visnaginone and khellinone were synthesized and screened for their cyclooxygenase-1/2 (COX-1/2) inhibition and showed potential as analgesic and anti-inflammatory agents (Abu‐Hashem et al., 2020).

Molecular Dynamics Simulation

  • Corrosion Inhibition on Iron : Quantum chemical calculations and molecular dynamics simulations were conducted to study the adsorption and corrosion inhibition properties of certain piperidine derivatives on the corrosion of iron, highlighting the potential application in corrosion prevention (Kaya et al., 2016).

Drug Metabolism

  • Inactivation of Human Cytochrome P450 2D6 : A study investigated the inactivation of CYP2D6 by certain compounds, including those with planar, aromatic groups and basic nitrogens, similar to the structure . The study provided insights into potential drug interactions (Livezey et al., 2012).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs containing piperazine rings are used as antihelminthics (anti-worm medications) .

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClFN6O/c1-15-24-19(27-7-5-26(2)6-8-27)14-20(25-15)28-9-11-29(12-10-28)21(30)17-4-3-16(23)13-18(17)22/h3-4,13-14H,5-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOFPGWRBLDNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.